7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1'-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4'-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate
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Overview
Description
7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1’-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4’-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrido[4,3-c]carbazolium core, which is further modified with methoxy groups and bipiperidinyl linkages, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1’-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4’-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate involves multiple steps, including the formation of the pyrido[4,3-c]carbazolium core and subsequent functionalization with methoxy groups and bipiperidinyl linkages. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Scientific Research Applications
7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1’-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4’-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as DNA and proteins. The pyrido[4,3-c]carbazolium core allows it to intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to cell death. This property is particularly useful in cancer research, where the compound can be used to target and kill cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrido[4,3-c]carbazolium derivatives, such as:
- 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium
- 7H-Pyrido(4,3-c)carbazole, 10-methoxy-
These compounds share the pyrido[4,3-c]carbazolium core but differ in their functional groups and linkages, which can affect their chemical properties and applications. The unique combination of methoxy groups and bipiperidinyl linkages in 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(3-(1’-(2-(10-methoxy-7H-pyrido(4,3-c)carbazolium-2-yl)ethyl)(4,4’-bipiperidin)-1-yl)propyl)-, dimethanesulfonate, dimethanesulfonate makes it particularly interesting for research and industrial applications.
Properties
CAS No. |
113794-16-4 |
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Molecular Formula |
C51H66N6O14S4-2 |
Molecular Weight |
1115.4 g/mol |
IUPAC Name |
methanesulfonate;methanesulfonic acid;10-methoxy-2-[3-[4-[1-[(E)-2-(10-methoxy-11a,11b-dihydropyrido[4,3-c]carbazol-2-yl)ethenyl]piperidin-4-yl]piperidin-1-yl]propyl]-11a,11b-dihydropyrido[4,3-c]carbazole |
InChI |
InChI=1S/C47H52N6O2.4CH4O3S/c1-54-36-6-10-42-38(28-36)46-40-30-52(24-16-34(40)4-8-44(46)48-42)19-3-18-50-20-12-32(13-21-50)33-14-22-51(23-15-33)26-27-53-25-17-35-5-9-45-47(41(35)31-53)39-29-37(55-2)7-11-43(39)49-45;4*1-5(2,3)4/h4-11,16-17,24-33,38-39,46-47H,3,12-15,18-23H2,1-2H3;4*1H3,(H,2,3,4)/p-2/b27-26+;;;; |
InChI Key |
CXALNGJRRHMYIX-SUKNUWSWSA-L |
Isomeric SMILES |
COC1=CC2C3C(=CC=C4C3=CN(C=C4)CCCN5CCC(CC5)C6CCN(CC6)/C=C/N7C=CC8=CC=C9C(C8=C7)C3C=C(C=CC3=N9)OC)N=C2C=C1.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Canonical SMILES |
COC1=CC2C3C(=CC=C4C3=CN(C=C4)CCCN5CCC(CC5)C6CCN(CC6)C=CN7C=CC8=CC=C9C(C8=C7)C3C=C(C=CC3=N9)OC)N=C2C=C1.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origin of Product |
United States |
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